Cas no 1341299-03-3 (3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide)

3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide 化学的及び物理的性質
名前と識別子
-
- 3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide
- EN300-1107801
- 1341299-03-3
- AKOS013111829
- CS-0292461
- 3-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-methylpropanamide
-
- インチ: 1S/C8H12N4O3/c1-4(6(10)13)2-12-3-5(9)7(14)11-8(12)15/h3-4H,2,9H2,1H3,(H2,10,13)(H,11,14,15)
- InChIKey: UOCCSJMTWOGMAF-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)CN1C(NC(C(=C1)N)=O)=O)N
計算された属性
- せいみつぶんしりょう: 212.09094026g/mol
- どういたいしつりょう: 212.09094026g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 119Ų
3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107801-0.5g |
3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide |
1341299-03-3 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
Enamine | EN300-1107801-10.0g |
3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide |
1341299-03-3 | 10g |
$4729.0 | 2023-06-10 | ||
Enamine | EN300-1107801-0.25g |
3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide |
1341299-03-3 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
Enamine | EN300-1107801-1g |
3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide |
1341299-03-3 | 95% | 1g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1107801-2.5g |
3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide |
1341299-03-3 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
Enamine | EN300-1107801-10g |
3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide |
1341299-03-3 | 95% | 10g |
$3007.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363131-500mg |
3-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-methylpropanamide |
1341299-03-3 | 98% | 500mg |
¥28512.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363131-50mg |
3-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-methylpropanamide |
1341299-03-3 | 98% | 50mg |
¥21621.00 | 2024-08-09 | |
Enamine | EN300-1107801-5g |
3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide |
1341299-03-3 | 95% | 5g |
$2028.0 | 2023-10-27 | |
Enamine | EN300-1107801-0.05g |
3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide |
1341299-03-3 | 95% | 0.05g |
$587.0 | 2023-10-27 |
3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide 関連文献
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamideに関する追加情報
Research Briefing on 3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide (CAS: 1341299-03-3)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide (CAS: 1341299-03-3) as a promising compound for therapeutic applications. This briefing synthesizes the latest research findings, focusing on its chemical properties, biological activities, and potential clinical relevance. The compound, a derivative of tetrahydropyrimidine, has garnered attention due to its unique structural features and its role in modulating key biological pathways.
Structural analysis reveals that 3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide features a tetrahydropyrimidine core with an amino group at the 5-position and a 2-methylpropanamide substituent at the 1-position. This configuration imparts specific electronic and steric properties, making it a versatile scaffold for drug design. Recent studies have explored its interactions with various enzymes and receptors, particularly those involved in nucleotide metabolism and inflammatory responses.
In vitro and in vivo studies have demonstrated the compound's efficacy in inhibiting specific enzymes, such as dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH has been linked to antiproliferative effects in cancer cells and immunosuppressive activities, suggesting potential applications in oncology and autoimmune diseases. Preliminary data from cell-based assays indicate that the compound exhibits low cytotoxicity in normal cells, enhancing its therapeutic index.
Further investigations have explored the pharmacokinetic profile of 3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide. Studies in animal models have shown favorable absorption and distribution properties, with moderate plasma protein binding and a half-life conducive to once-daily dosing. Metabolite profiling has identified stable intermediates, supporting its potential for further development. However, challenges such as solubility and bioavailability under physiological conditions remain areas for optimization.
The compound's mechanism of action extends beyond enzyme inhibition. Recent research has uncovered its role in modulating immune responses by affecting cytokine production and T-cell activation. These findings open new avenues for its use in treating inflammatory and autoimmune disorders. Additionally, its structural similarity to endogenous nucleotides suggests potential applications in antiviral therapies, particularly against RNA viruses that rely on host nucleotide pools for replication.
In conclusion, 3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide (CAS: 1341299-03-3) represents a multifaceted compound with significant therapeutic potential. Ongoing research aims to refine its pharmacological properties and explore its efficacy in preclinical models of disease. The integration of computational modeling and high-throughput screening may further elucidate its structure-activity relationships, paving the way for targeted drug development. This briefing underscores the need for continued investment in research to unlock the full clinical potential of this promising molecule.
1341299-03-3 (3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide) 関連製品
- 1368695-96-8(2-(3,4-difluorophenyl)-2-methylpropan-1-amine)
- 1804080-27-0(7-(Aminomethyl)-2-ethoxybenzo[d]oxazole)
- 134150-70-2(N-Benzyl-2-formyl Desipramine)
- 2171748-01-7(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid)
- 2138379-50-5(1-(azetidin-3-yl)-5-(2,5-dichlorophenyl)-1H-1,2,3-triazole)
- 173472-42-9(Carbamic acid,[(1S)-3-diazo-1-[2-(methylthio)ethyl]-2-oxopropyl]-, 1,1-dimethylethyl ester(9CI))
- 50289-16-2(4-(aminomethyl)oxan-4-amine)
- 1082869-55-3(4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine)
- 2549019-36-3(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazine)
- 1261832-43-2(5-Methoxy-2'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl)




